

In silico docking comparison of Evodine and Evodone with anticancer targets.

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Compound of Interest

Compound Name: **Evodine**

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In Silico Showdown: Evodine and Evodone Docking with Anticancer Targets

A Comparative analysis of the binding affinities of two promising alkaloids, **Evodine** and Evodone, with key anticancer protein targets reveals insights into their potential as therapeutic agents. This guide provides a summary of their in silico docking performance, detailed experimental protocols for computational analysis, and a visualization of the pertinent signaling pathways.

Comparative Docking Analysis

An in silico molecular docking study was conducted to compare the binding affinities of **Evodine** and Evodone against various protein targets implicated in cancer progression. The binding affinity, measured in kcal/mol, indicates the strength of the interaction between the ligand (**Evodine** or Evodone) and the protein target. A more negative value suggests a stronger and more favorable interaction.

The results, summarized in the table below, indicate that **Evodine** generally exhibits a stronger binding affinity for the tested anticancer targets compared to Evodone. This suggests that **Evodine** may have a higher potential to inhibit the function of these proteins, a crucial aspect of cancer therapy.

Compound	Target Protein	PDB ID	Binding Affinity (kcal/mol)	Reference
Evodine	Phosphoinositide 3-kinase (PI3K)	3HHM	-7.0	[1]
Evodone	Phosphoinositide 3-kinase (PI3K)	3HHM	-5.8	[1]
Evodine	Topoisomerase I (TOP1)	1T8I	-35.97 (Binding Free Energy)	[2][3]

Note: The binding free energy for **Evodine** against Topoisomerase I was calculated using a different methodology, which may not be directly comparable to the binding affinity scores.

Experimental Protocols

The following provides a generalized, detailed methodology for in silico molecular docking studies, based on common practices in the field. This protocol is intended to serve as a guide for researchers conducting similar computational analyses.

1. Software and Resource Requirements:

- Molecular Docking Software: AutoDock Vina is a widely used and validated open-source program for molecular docking.
- Molecular Visualization Tool: PyMOL or Discovery Studio Visualizer for preparing molecules and visualizing docking results.
- Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
- Ligand Structure Database: PubChem or ZINC for obtaining the 3D structures of small molecules.

2. Ligand and Receptor Preparation:

- Receptor Preparation:
 - The 3D crystal structure of the target protein is downloaded from the Protein Data Bank.
 - Water molecules and any co-crystallized ligands are removed from the protein structure.
 - Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.
 - The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
- Ligand Preparation:
 - The 3D structures of **Evodine** and Evodone are obtained from a chemical database like PubChem.
 - The ligand structures are optimized to their lowest energy conformation.
 - Torsional degrees of freedom are defined to allow for flexibility during the docking process.
 - The prepared ligand structures are also saved in the PDBQT file format.

3. Grid Box Generation:

- A three-dimensional grid box is defined around the active site of the target protein.
- The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations within that space.

4. Molecular Docking Simulation:

- AutoDock Vina is used to perform the docking calculations.
- The program systematically searches for the optimal binding pose of the ligand within the defined grid box on the receptor.

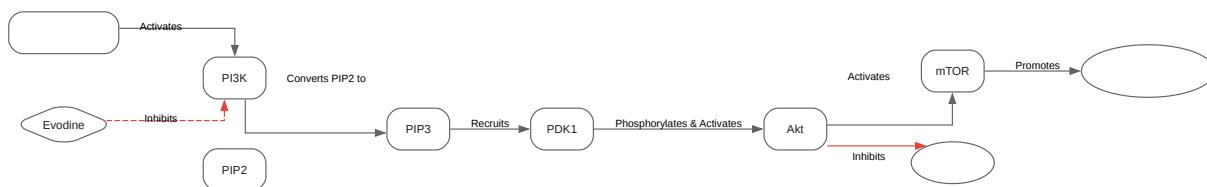
- The Lamarckian Genetic Algorithm is a commonly used search algorithm that combines a genetic algorithm with a local search method.
- The program calculates the binding affinity for each predicted pose, and the pose with the lowest binding energy is considered the most favorable.

5. Analysis of Results:

- The docking results are analyzed to identify the best binding poses and their corresponding binding affinities.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.

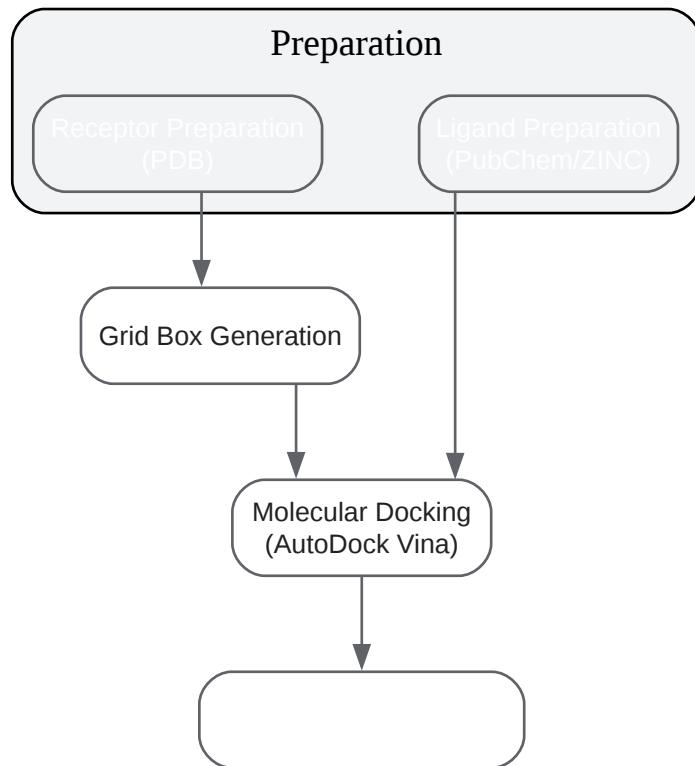
Signaling Pathway and Experimental Workflow

The anticancer effects of **Evodine** have been linked to its ability to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The following diagrams illustrate a simplified representation of the PI3K/Akt signaling pathway and a general workflow for in silico docking studies.



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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of **Evodine**.



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Caption: General workflow for an in silico molecular docking study.

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